4-(furan-2-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
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Overview
Description
4-(FURAN-2-YL)-1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a heterocyclic compound that features a furan ring and an imidazole ring. This compound is notable for its unique structure, which combines the properties of both furan and imidazole, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-YL)-1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves the reaction of furan derivatives with imidazole derivatives under specific conditions. One common method involves the use of a silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol . This reaction proceeds through the initial ring opening of the epoxide to an alkynyl alcohol, which then forms the trisubstituted furan.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biomass-derived furan platform chemicals such as furfural and 5-hydroxymethylfurfural . These compounds can be converted into various furan derivatives through processes like aldol condensation and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
4-(FURAN-2-YL)-1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the furan and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as silver salts and p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the furan or imidazole rings.
Scientific Research Applications
4-(FURAN-2-YL)-1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(FURAN-2-YL)-1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another important furan derivative used in various chemical processes.
Nitrofurantoin: A furan derivative with well-known antimicrobial properties.
Uniqueness
4-(FURAN-2-YL)-1-HYDROXY-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its combined furan and imidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2,2,4,4-tetramethyl-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C11H16N2O3/c1-10(2)9(8-6-5-7-16-8)12(14)11(3,4)13(10)15/h5-7,15H,1-4H3 |
InChI Key |
UDYGHNPTAGQTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CO2)C |
Origin of Product |
United States |
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